
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods: For large-scale production, the Ullmann-Goldberg coupling reaction is often employed . This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as acetonitrile, and the product is purified through crystallization.
化学反応の分析
Types of Reactions: Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives .
科学的研究の応用
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate can be compared with other triazole derivatives, such as:
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound is used in similar applications but has different chemical properties due to the presence of a benzoic acid group.
1H-1,2,3-Triazole: The parent compound of the triazole family, used as a precursor for various derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
特性
分子式 |
C8H12N4O2 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC名 |
methyl 4-(triazol-2-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-4-6(5-9-7)12-10-2-3-11-12/h2-3,6-7,9H,4-5H2,1H3 |
InChIキー |
STJFKDFNZZMXFW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(CN1)N2N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


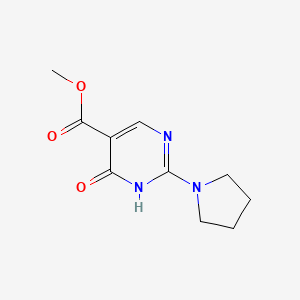
![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)
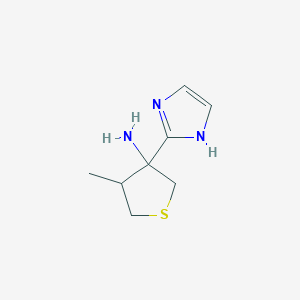
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
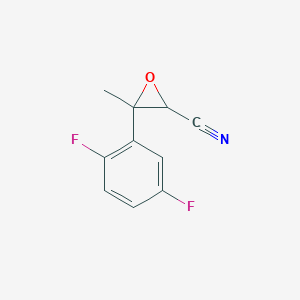
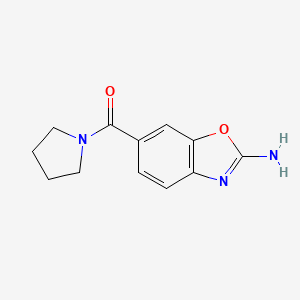
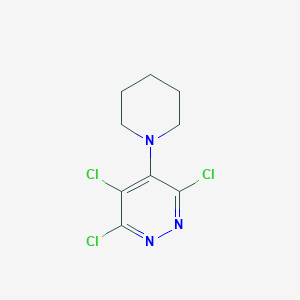
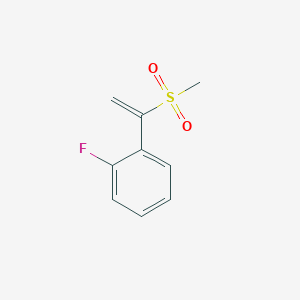
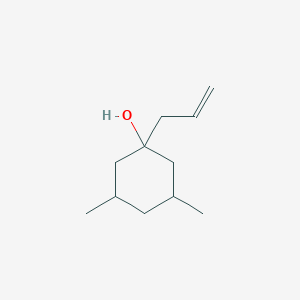


![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)


